Cas no 2138153-01-0 (Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate)

Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate is a versatile organosulfur compound widely used in synthetic chemistry, particularly as a trifluoromethylation reagent. Its key advantages include high reactivity in introducing the trifluoromethyl group (–CF₃) into organic substrates, enabling the synthesis of fluorinated compounds with enhanced stability and bioavailability. The sulfinate moiety facilitates smooth nucleophilic or radical trifluoromethylation under mild conditions, making it valuable in pharmaceutical and agrochemical research. The compound's stability under standard conditions and compatibility with various solvents further enhance its utility in diverse reaction systems. Its well-defined structure ensures consistent performance in cross-coupling and other transition-metal-catalyzed processes.
Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate structure
2138153-01-0 structure
Product name:Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
CAS No:2138153-01-0
MF:C7H4F3NaO4S2
MW:296.219241142273
CID:5926863
PubChem ID:165749762

Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • EN300-723570
    • 2138153-01-0
    • sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
    • Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
    • Inchi: 1S/C7H5F3O4S2.Na/c8-7(9,10)16(13,14)6-3-1-5(2-4-6)15(11)12;/h1-4H,(H,11,12);/q;+1/p-1
    • InChI Key: PGFCKSIHEYMXMF-UHFFFAOYSA-M
    • SMILES: S(C(F)(F)F)(C1C=CC(=CC=1)S(=O)[O-])(=O)=O.[Na+]

Computed Properties

  • Exact Mass: 295.94007972g/mol
  • Monoisotopic Mass: 295.94007972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų

Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723570-0.5g
sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
2138153-01-0 95.0%
0.5g
$946.0 2025-03-12
Enamine
EN300-723570-2.5g
sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
2138153-01-0 95.0%
2.5g
$1931.0 2025-03-12
Enamine
EN300-723570-5.0g
sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
2138153-01-0 95.0%
5.0g
$2858.0 2025-03-12
Enamine
EN300-723570-1.0g
sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
2138153-01-0 95.0%
1.0g
$986.0 2025-03-12
Enamine
EN300-723570-0.05g
sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
2138153-01-0 95.0%
0.05g
$827.0 2025-03-12
Enamine
EN300-723570-10.0g
sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
2138153-01-0 95.0%
10.0g
$4236.0 2025-03-12
Enamine
EN300-723570-0.25g
sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
2138153-01-0 95.0%
0.25g
$906.0 2025-03-12
Enamine
EN300-723570-0.1g
sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate
2138153-01-0 95.0%
0.1g
$867.0 2025-03-12

Additional information on Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate

Comprehensive Overview of Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate (CAS No. 2138153-01-0)

In the realm of specialty chemicals, Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate (CAS No. 2138153-01-0) has garnered significant attention due to its unique structural properties and versatile applications. This compound, often abbreviated as STFSBS, belongs to the class of sulfinate salts and is characterized by the presence of a trifluoromethanesulfonyl group, which imparts exceptional reactivity and stability under various conditions. Researchers and industries alike are increasingly exploring its potential in organic synthesis, pharmaceutical intermediates, and material science, making it a subject of growing interest in scientific literature and patent filings.

The molecular structure of Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate features a benzene ring substituted with both a sulfinate and a trifluoromethanesulfonyl moiety. This combination enhances its utility as a building block in complex chemical reactions, particularly in cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its role in facilitating C–S bond formation, a critical step in the synthesis of sulfur-containing compounds, which are pivotal in agrochemicals and drug development. The compound’s compatibility with green chemistry principles, such as reduced solvent usage and lower energy consumption, aligns with the global push for sustainable chemical processes.

One of the most searched topics related to CAS No. 2138153-01-0 revolves around its synthetic routes and scalability. Industry professionals frequently inquire about optimized protocols for its production, given its rising demand in high-value applications. For instance, its use in electrolyte additives for advanced batteries has sparked discussions in energy storage forums, where researchers seek alternatives to improve ionic conductivity and thermal stability. Additionally, its potential in photocatalysis and polymer modification has been explored in peer-reviewed journals, addressing queries about its mechanistic pathways and performance metrics.

From a commercial perspective, Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate is often compared to other sulfonyl-based reagents due to its cost-effectiveness and reaction efficiency. Suppliers and manufacturers emphasize its high purity and batch consistency, which are critical for GMP-compliant production. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its quality, a point frequently raised in quality control discussions. Furthermore, its storage stability under inert atmospheres and moisture-sensitive handling requirements are common themes in technical datasheets and safety guidelines.

Looking ahead, the trajectory of CAS No. 2138153-01-0 is closely tied to advancements in precision chemistry and custom synthesis. As the demand for tailor-made molecules grows, this compound is poised to play a pivotal role in innovative formulations. Its integration into flow chemistry systems and automated synthesis platforms exemplifies its adaptability to modern laboratory automation trends. For those navigating the chemical sourcing landscape, understanding its supply chain dynamics and regulatory compliance remains a top priority, reflecting broader industry concerns about raw material availability and logistical efficiency.

In summary, Sodium 4-trifluoromethanesulfonylbenzene-1-sulfinate (CAS No. 2138153-01-0) stands as a testament to the intersection of chemical innovation and practical utility. Its multifaceted applications, coupled with rigorous scientific validation, ensure its relevance across diverse sectors. Whether as a research reagent or an industrial intermediate, this compound continues to inspire exploration and optimization, cementing its status as a cornerstone in contemporary chemical research and development.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.